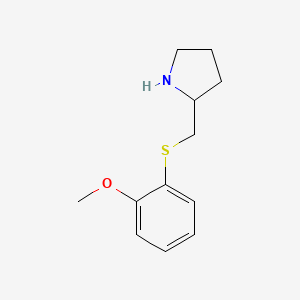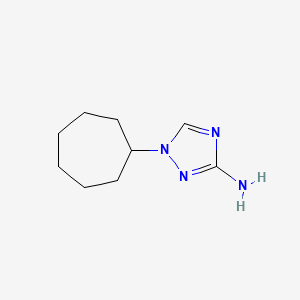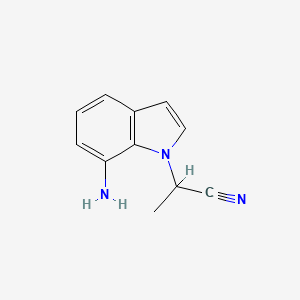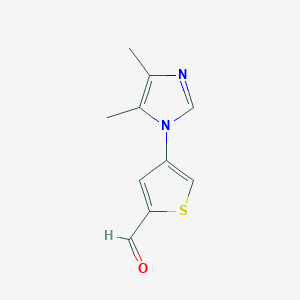
4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural motifs of imidazole and thiophene Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.
Industrial Production Methods: the principles of regiocontrolled synthesis and functional group compatibility are likely to be applied to scale up the production process .
化学反应分析
Types of Reactions: 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted imidazole and thiophene derivatives.
科学研究应用
4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is not well-documented. its imidazole moiety suggests that it may interact with biological targets such as enzymes and receptors. The thiophene ring may also contribute to its binding affinity and specificity .
相似化合物的比较
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy derivatives: Known for their antioxidant activity.
Thiophene-2-carboxaldehyde: A simpler analog with similar reactivity but lacking the imidazole moiety.
Uniqueness: 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
4-(4,5-dimethylimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-7-8(2)12(6-11-7)9-3-10(4-13)14-5-9/h3-6H,1-2H3 |
InChI 键 |
RUZNKRLKSVHYQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)C2=CSC(=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)

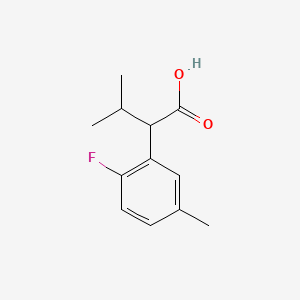

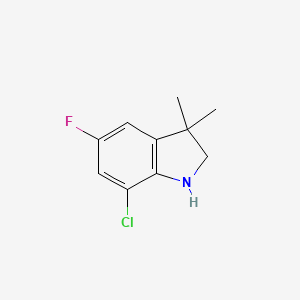
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
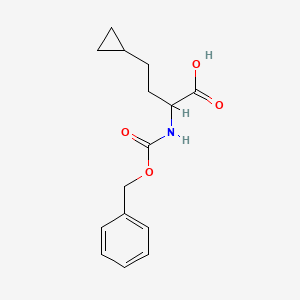
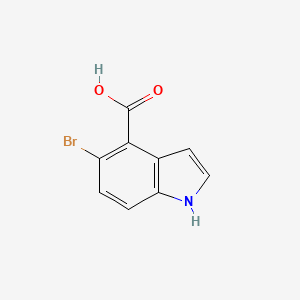
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
